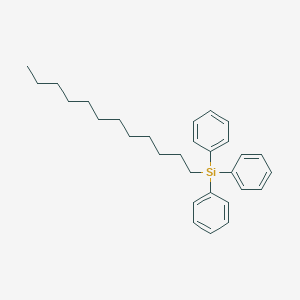
Triphenyldodecylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyldodecylsilane, also known as TPDS, is a type of alkylsilane that is widely used in scientific research. It is a non-toxic and non-flammable compound that has been extensively studied due to its unique chemical properties. TPDS has been found to be useful in a variety of applications, including as a surfactant, a lubricant, and a coating material. In
Applications De Recherche Scientifique
Triphenyldodecylsilane has been extensively used in scientific research due to its unique chemical properties. It has been found to be useful in a variety of applications, including as a surfactant, a lubricant, and a coating material. Triphenyldodecylsilane has also been used in the synthesis of nanoparticles and as a template for the formation of mesoporous silica. In addition, Triphenyldodecylsilane has been found to be useful in the preparation of self-assembled monolayers (SAMs) on gold surfaces.
Mécanisme D'action
The mechanism of action of Triphenyldodecylsilane is not well understood. However, it is believed that Triphenyldodecylsilane interacts with the hydrophobic regions of the cell membrane, leading to changes in membrane fluidity and permeability. Triphenyldodecylsilane has also been found to interact with proteins and enzymes, leading to changes in their activity.
Effets Biochimiques Et Physiologiques
Triphenyldodecylsilane has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. Triphenyldodecylsilane has also been found to have neuroprotective effects, and to be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Triphenyldodecylsilane has several advantages for use in lab experiments. It is a non-toxic and non-flammable compound that is easy to handle. It is also soluble in organic solvents, making it easy to incorporate into experimental protocols. However, Triphenyldodecylsilane has some limitations. It is not water-soluble, which limits its use in aqueous solutions. In addition, Triphenyldodecylsilane can be expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on Triphenyldodecylsilane. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Triphenyldodecylsilane, such as in the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of Triphenyldodecylsilane and its effects on biological systems.
Conclusion:
In conclusion, Triphenyldodecylsilane is a unique alkylsilane that has been extensively studied in scientific research. It has a variety of applications, including as a surfactant, a lubricant, and a coating material. Triphenyldodecylsilane has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of Triphenyldodecylsilane and its effects on biological systems.
Méthodes De Synthèse
Triphenyldodecylsilane can be synthesized through a variety of methods, including the reaction of triphenylchlorosilane with dodecanol and sodium hydride, the reaction of triphenylsilanol with dodecylbromide and potassium carbonate, and the reaction of triphenylsilanol with dodecylmagnesium bromide. The most commonly used method is the reaction of triphenylchlorosilane with dodecanol and sodium hydride. The resulting product is a white powder that is soluble in organic solvents.
Propriétés
Numéro CAS |
18758-63-9 |
|---|---|
Nom du produit |
Triphenyldodecylsilane |
Formule moléculaire |
C30H40Si |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
dodecyl(triphenyl)silane |
InChI |
InChI=1S/C30H40Si/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26H,2-10,20,27H2,1H3 |
Clé InChI |
JGJORYQOUSSTCT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
18758-63-9 |
Synonymes |
dodecyl-triphenyl-silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



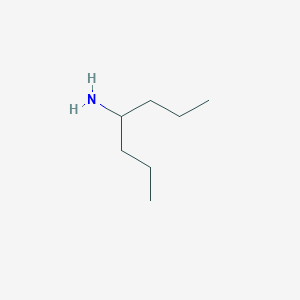
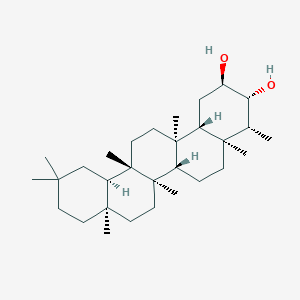
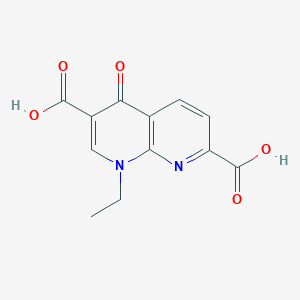
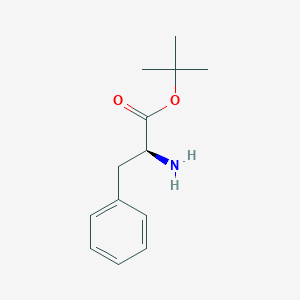
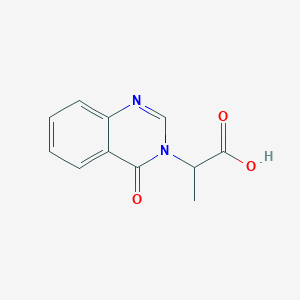
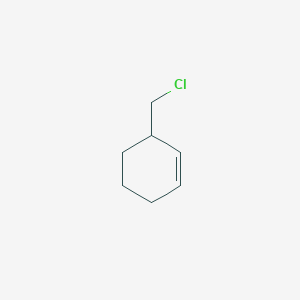
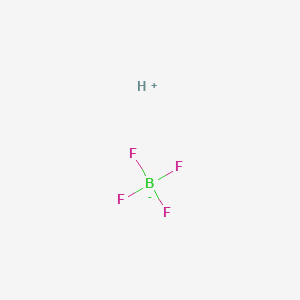
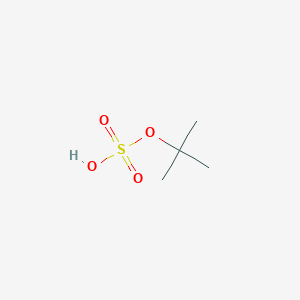
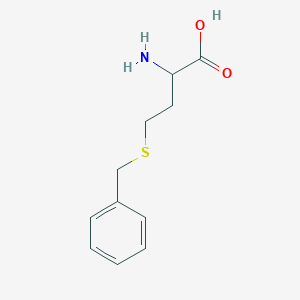
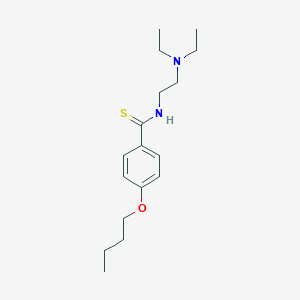
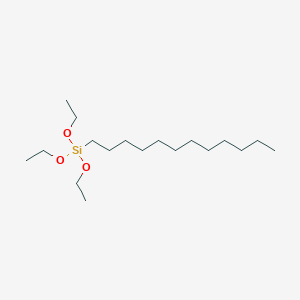
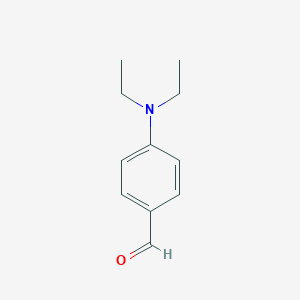
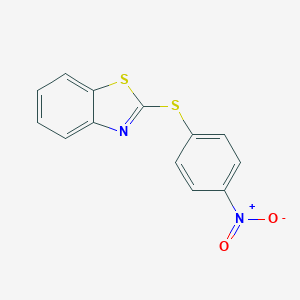
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)